molecular formula C18H19FN2O3 B2925656 N-(3-fluoro-4-morpholinophenyl)-4-methoxybenzenecarboxamide CAS No. 478079-66-2

N-(3-fluoro-4-morpholinophenyl)-4-methoxybenzenecarboxamide

Cat. No.: B2925656
CAS No.: 478079-66-2
M. Wt: 330.359
InChI Key: NRCNYDAEYIRPHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions, resulting in 4-(2-fluoro-4-nitrophenyl)morpholine followed by its nitro group reduction . A series of new sulfonamides and carbamates have been synthesized in good yields (75–89%) by the reaction of substituted aryl sulfonyl chlorides and substituted aryl/acyclic chloroformates with precursor compound .

Scientific Research Applications

Synthesis and Characterization

Synthetic Approaches

The synthesis of related compounds involves complex chemical reactions highlighting the versatility of N-(3-fluoro-4-morpholinophenyl)-4-methoxybenzenecarboxamide derivatives in chemical synthesis. For example, Jin et al. (2005) described the synthesis of Gefitinib, a notable compound, through transfer hydrogenation and Dimroth rearrangement processes with a significant yield Jin et al., 2005.

Characterization and Evaluation

Loganathan Velupillai et al. (2015) synthesized a novel series of derivatives starting from commercially available 3,4-Difluoronirobenzene, characterizing them using 1HNMR and mass spectral data. These compounds exhibited antibacterial and antifungal activities, indicating their potential in biomedical applications Loganathan Velupillai et al., 2015.

Biological Activity

Antimicrobial and Antifungal Properties

The synthesized compounds from the mentioned studies have been evaluated for their antimicrobial and antifungal activities. For instance, Gorle et al. (2016) reported significant larvicidal activity against third instar larvae, highlighting the potential of these compounds in pest control and public health Gorle et al., 2016.

Antitumor Activity

Xuechen Hao et al. (2017) synthesized 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide and evaluated its antitumor activity, indicating its potential in cancer treatment Xuechen Hao et al., 2017.

Molecular Docking Studies

Molecular Docking

Janakiramudu et al. (2017) conducted molecular docking studies to assess the antimicrobial potency of synthesized compounds, which revealed that the sulfonamide derivatives are potent antifungal agents compared to the carbamate derivatives. This suggests the importance of structural features in the biological activity of these compounds Janakiramudu et al., 2017.

Properties

IUPAC Name

N-(3-fluoro-4-morpholin-4-ylphenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3/c1-23-15-5-2-13(3-6-15)18(22)20-14-4-7-17(16(19)12-14)21-8-10-24-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCNYDAEYIRPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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